molecular formula C15H14O B2962263 2-(2,4-Dimethylphenyl)benzaldehyde CAS No. 1092060-85-9

2-(2,4-Dimethylphenyl)benzaldehyde

Cat. No.: B2962263
CAS No.: 1092060-85-9
M. Wt: 210.276
InChI Key: QVJLZCUZKTZYSQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)benzaldehyde is an organic compound with the molecular formula C15H14O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at the 2 and 4 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

For instance, some benzaldehydes have shown antifungal activity by disrupting cellular antioxidation systems

Cellular Effects

The cellular effects of 2-(2,4-Dimethylphenyl)benzaldehyde are not well-studied. Certain benzaldehydes have been shown to affect various types of cells and cellular processes. For example, some benzaldehydes can inhibit microbial growth by destabilizing cellular redox homeostasis . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Temporal Effects in Laboratory Settings

It’s known that the compound is stable at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (also known as xylenes) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2,4-Dimethylbenzene+Benzoyl ChlorideAlCl3This compound\text{2,4-Dimethylbenzene} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,4-Dimethylbenzene+Benzoyl ChlorideAlCl3​​this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(2,4-Dimethylphenyl)benzoic acid.

    Reduction: 2-(2,4-Dimethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, which lacks the methyl substitutions.

    2,4-Dimethylbenzaldehyde: A similar compound with methyl groups at the 2 and 4 positions but without the additional phenyl group.

    4-Methylbenzaldehyde: A compound with a single methyl group at the 4 position.

Uniqueness

2-(2,4-Dimethylphenyl)benzaldehyde is unique due to the presence of both the 2,4-dimethyl substitutions and the additional phenyl group. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in synthesis.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJLZCUZKTZYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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